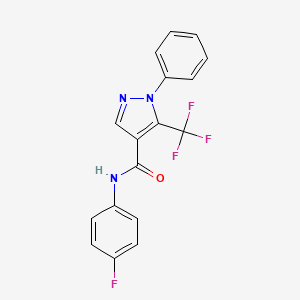![molecular formula C23H18N2O5 B2482099 N-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanamide CAS No. 342596-39-8](/img/structure/B2482099.png)
N-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical compound is related to a series of compounds synthesized for exploring various biological activities, including psychotropic, anti-inflammatory, cytotoxic, and antimicrobial actions. The interest in such compounds often stems from their potential therapeutic applications and the understanding of their chemical and physical properties (Zablotskaya et al., 2013).
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including reactions under specific conditions to achieve the desired chemical structure. These processes are characterized using various techniques such as NMR, IR spectroscopy, mass spectrometry, and sometimes crystal X-ray studies to confirm the conformational features of the synthesized compounds (Zablotskaya et al., 2013).
Molecular Structure Analysis
Molecular structure analysis, such as single crystal X-ray study, is crucial for understanding the conformational features of these compounds. This analysis aids in correlating the biological activity with structural characteristics and physicochemical parameters (Zablotskaya et al., 2013).
Chemical Reactions and Properties
The chemical reactions involving the compound often result in the formation of derivatives with varied biological activities. The reactions are typically designed to explore the relationship between chemical structure and biological function, aiming to identify compounds with significant therapeutic potential (Zablotskaya et al., 2013).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystalline structure, are essential for the compound's characterization. These properties are determined through analytical techniques and are critical for the compound's application in further biological studies (Zablotskaya et al., 2013).
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and interactions with biological targets are analyzed through experimental studies. These properties help in understanding the compound's mechanism of action and its potential as a therapeutic agent (Zablotskaya et al., 2013).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
A series of new N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, including compounds structurally related to N-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanamide, were synthesized and characterized. These compounds demonstrated significant biological activities due to their unique structural features, which were determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry. A single crystal X-ray study provided insights into their conformational features, which are crucial for understanding their reactivity and interaction with biological targets (Zablotskaya et al., 2013).
Biological Activity
The synthesized compounds, including those related to N-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanamide, showed a range of biological activities. They exhibited sedative action, high anti-inflammatory activity, selective cytotoxic effects against tumor cell lines, and NO-induction ability, highlighting their potential in developing new therapeutic agents. Some compounds also demonstrated antimicrobial action, which could be valuable in addressing microbial resistance issues (Zablotskaya et al., 2013).
Molecular Docking Studies
Molecular docking studies were conducted to understand the interaction mechanisms of these compounds with biological targets. These studies help predict the binding modes and rationalize the structure-activity relationships, crucial for drug design and development. By understanding how these compounds interact with specific receptors or enzymes, researchers can optimize their structures for improved efficacy and selectivity (Abuelizz et al., 2017).
Material Science Applications
Beyond their biological applications, compounds with structural similarities to N-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanamide have been explored in material science. For instance, they have been used in creating smart fluorescent materials for fabricating rewritable and self-erasable fluorescent platforms. These materials exhibit thermo/mechanochromism and tunable solid-state fluorescence, which can be exploited in various technological applications, including information storage and security labeling (Hariharan et al., 2016).
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5/c26-20(24-12-14-7-8-18-19(11-14)30-13-29-18)9-10-25-22(27)16-5-1-3-15-4-2-6-17(21(15)16)23(25)28/h1-8,11H,9-10,12-13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICHMCIRSVCDKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

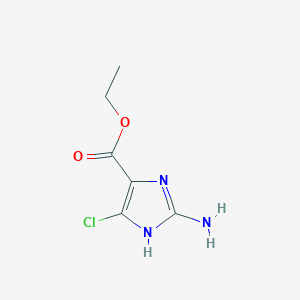

![4-Cyano-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2482019.png)
![2-[(4-Chlorophenyl)thio]-3-{4-[(4-methylpiperidin-1-yl)carbonyl]phenoxy}pyrazine](/img/structure/B2482020.png)
![N-(1-cyano-1-methylethyl)-N-methyl-2-[3-methyl-4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B2482024.png)

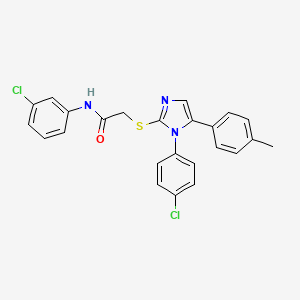
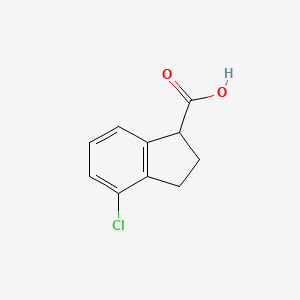
![5-(Trifluoromethyl)-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2482028.png)
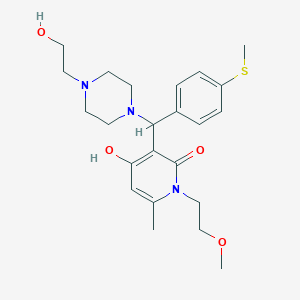
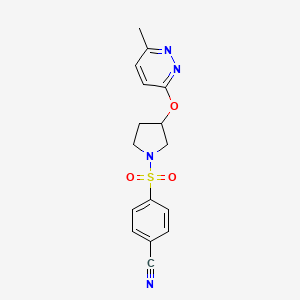
![4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2482034.png)
![4-[5-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-2-methylcyclohexa-2,5-dien-1-imine](/img/structure/B2482037.png)
